molecular formula C8H6BrFO2 B1331574 2-(2-Bromo-3-fluorophenyl)acetic acid CAS No. 958454-33-6

2-(2-Bromo-3-fluorophenyl)acetic acid

Cat. No.: B1331574
CAS No.: 958454-33-6
M. Wt: 233.03 g/mol
InChI Key: GQCHYZKUKPMGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-fluorophenyl)acetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method starts with the bromination of 3-fluorophenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as nitration, bromination, reduction, deamination, and hydrolysis to obtain the final product . These methods are optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromo-3-fluorophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-fluorobenzoic acid: Similar structure but with a benzoic acid moiety instead of phenylacetic acid.

    3-Fluorophenylacetic acid: Lacks the bromine substituent.

    2-Bromo-5-fluorophenylacetic acid: Different position of the fluorine substituent.

Uniqueness

2-(2-Bromo-3-fluorophenyl)acetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2-bromo-3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCHYZKUKPMGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650425
Record name (2-Bromo-3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958454-33-6
Record name (2-Bromo-3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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